![molecular formula C12H17ClN2 B15278695 1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
1-[(2-Chloropyridin-3-yl)methyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloropyridin-3-yl)methyl]azepane is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloropyridine moiety attached to an azepane ring .
Métodos De Preparación
The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of 2-chloropyridine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[(2-Chloropyridin-3-yl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Chloropyridin-3-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]azepane involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially modulating their activity. The azepane ring provides structural stability and influences the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
1-[(2-Chloropyridin-3-yl)methyl]azepane can be compared with other similar compounds, such as:
(2-Chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a similar chloropyridine moiety but differs in its overall structure and applications.
(2-Chloropyridin-3-yl)methylamine: This compound also contains the chloropyridine group but has different functional groups attached, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of the chloropyridine and azepane moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
1-[(2-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-11(6-5-7-14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2 |
Clave InChI |
ZTANLIAUMNUPMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
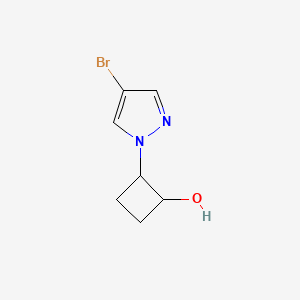
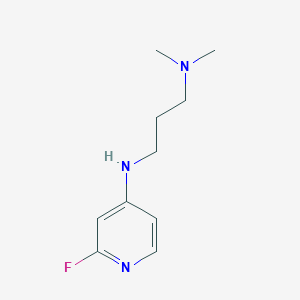

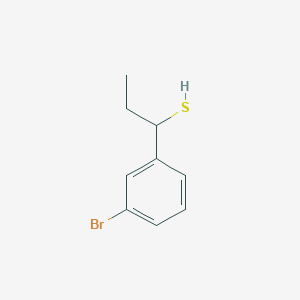
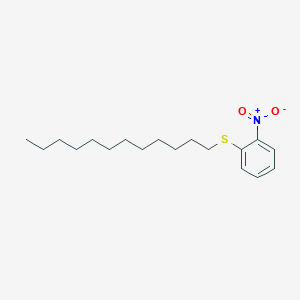
![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)

amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
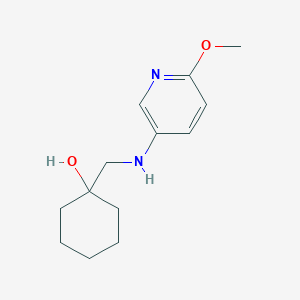
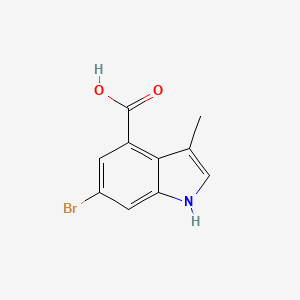
![Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B15278699.png)
